molecular formula C18H17IN2O4S B13949571 5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid CAS No. 530148-49-3

5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13949571
CAS No.: 530148-49-3
M. Wt: 484.3 g/mol
InChI Key: IWVUKQKSVLMHMS-UHFFFAOYSA-N
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Description

5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with a molecular formula of C18H18INO4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the formation of the carbamothioylamino group under specific reaction conditions, such as the use of thionyl chloride and an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The iodine atom and the carbamothioylamino group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Properties

CAS No.

530148-49-3

Molecular Formula

C18H17IN2O4S

Molecular Weight

484.3 g/mol

IUPAC Name

5-iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H17IN2O4S/c1-10(2)25-13-5-3-4-11(8-13)16(22)21-18(26)20-15-7-6-12(19)9-14(15)17(23)24/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26)

InChI Key

IWVUKQKSVLMHMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O

Origin of Product

United States

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